Calcium Channel antagonist 4

Description

Properties

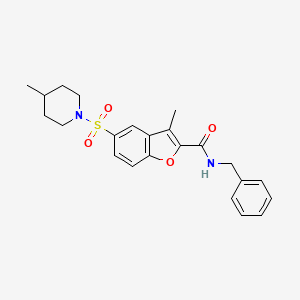

Molecular Formula |

C23H26N2O4S |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

N-benzyl-3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C23H26N2O4S/c1-16-10-12-25(13-11-16)30(27,28)19-8-9-21-20(14-19)17(2)22(29-21)23(26)24-15-18-6-4-3-5-7-18/h3-9,14,16H,10-13,15H2,1-2H3,(H,24,26) |

InChI Key |

DVJRGJOPKYGOOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to Calcium Channel Antagonist 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for a novel investigational compound, "Calcium Channel Antagonist 4" (also known as compound 189). This compound, a benzofuran (B130515) sulfonamide derivative, is under investigation for its analgesic properties. Evidence suggests its primary mechanism involves the inhibition of voltage-gated calcium channels (VGCCs) critical to nociceptive signaling pathways. This document outlines the core principles of its action, detailed experimental protocols for its characterization, comparative quantitative data with established calcium channel blockers, and visual representations of the relevant signaling cascades.

Introduction: Targeting Pain via Voltage-Gated Calcium Channels

Chronic pain remains a significant therapeutic challenge, driving the search for novel analgesics with improved efficacy and safety profiles. Voltage-gated calcium channels are key players in the transmission of pain signals. Specifically, N-type (Caᵥ2.2) and T-type (Caᵥ3.x) channels are highly expressed in primary afferent neurons of the dorsal root ganglion and play crucial roles in neurotransmitter release and neuronal excitability.[1][2][3]

-

N-type (Caᵥ2.2) Channels: Located at presynaptic terminals, these channels are pivotal for the release of pronociceptive neurotransmitters such as glutamate, Substance P, and Calcitonin Gene-Related Peptide (CGRP) into the synaptic cleft in the spinal cord.[4][5][6] The approved drug ziconotide, a selective N-type channel blocker, validates this target for severe chronic pain management.[4][7][8]

-

T-type (Caᵥ3.x) Channels: These low-voltage activated channels, particularly the Caᵥ3.2 isoform, are involved in setting the resting membrane potential and controlling neuronal excitability.[9][10] Their upregulation has been linked to hypersensitivity in chronic pain states.[9][11]

"this compound" is a small molecule inhibitor of VGCCs with a reported IC₅₀ value in the range of 5-20µM.[12] Given its development as an analgesic, its primary targets are hypothesized to be N-type and/or T-type calcium channels.

Core Mechanism of Action

"this compound" is presumed to exert its analgesic effect by binding to the α1 subunit of specific voltage-gated calcium channels in nociceptive neurons. This binding event inhibits the influx of Ca²⁺ ions that is normally triggered by an action potential.

By blocking or modulating these channels, the antagonist achieves the following:

-

At Presynaptic Terminals (N-type channel block): The compound prevents the Ca²⁺ influx necessary for the fusion of synaptic vesicles with the presynaptic membrane. This leads to a significant reduction in the release of excitatory neurotransmitters into the synapse, thereby dampening the transmission of the pain signal to second-order neurons.[5][13]

-

On the Neuronal Membrane (T-type channel block): Inhibition of T-type channels can hyperpolarize the neuronal membrane, making it more difficult to reach the threshold for action potential generation. This reduces overall neuronal excitability and can suppress the aberrant firing patterns associated with neuropathic pain.[9][12]

The precise selectivity of "this compound" for different Ca²⁺ channel subtypes is a critical determinant of its therapeutic window and side-effect profile.

Quantitative Analysis of Inhibitory Potency

To characterize a novel antagonist, it is essential to quantify its potency and selectivity against various calcium channel subtypes. The following tables provide a comparative summary of IC₅₀ and Kᵢ values for established calcium channel blockers.

Table 1: IC₅₀ Values of Select Calcium Channel Blockers (µM)

| Compound | Caᵥ1.2 (L-type) | Caᵥ2.2 (N-type) | Caᵥ3.2 (T-type) | Primary Use | Reference(s) |

| Nifedipine | 0.06 | >10 | >10 | Antihypertensive | [14] |

| Verapamil | ~1.3 | >10 | >10 | Antiarrhythmic | [15] |

| Ziconotide | - | ~0.001 | - | Analgesic | [5] |

| Mibefradil | 4.61 | - | ~2.5 | Antihypertensive | [16] |

| Cmpd. 189 | TBD | TBD | 5-20 | Analgesic | [12] |

TBD: To Be Determined through experimental protocols outlined below.

Table 2: Kᵢ Values of Select Calcium Channel Blockers (nM)

| Compound | Channel Type | Radioligand | Kᵢ (nM) | Reference(s) |

| Nifedipine | L-type (Caᵥ1.2) | [³H]nitrendipine | 14.45 | [17] |

| Amlodipine | L-type (Caᵥ1.2) | [³H]nitrendipine | 2.4 | [18] |

| Verapamil | L-type (Caᵥ1.2) | [³H]nitrendipine | ~1.0 | [14] |

| Cmpd. 189 | TBD | TBD | TBD |

TBD: To Be Determined through experimental protocols outlined below.

Experimental Protocols for Mechanistic Characterization

The following protocols are standard methodologies to determine the mechanism of action, potency, and selectivity of a novel calcium channel antagonist like "this compound".

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the flow of ions through calcium channels in a single cell, allowing for precise determination of antagonist potency (IC₅₀) and its effects on channel gating properties.

Objective: To determine the IC₅₀ of "this compound" on specific Ca²⁺ channel subtypes (e.g., Caᵥ2.2, Caᵥ3.2) expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are transiently transfected with plasmids encoding the human α1 subunit of the target channel (e.g., CACNA1B for Caᵥ2.2 or CACNA1H for Caᵥ3.2) along with auxiliary β and α2δ subunits. A fluorescent reporter (e.g., GFP) is co-transfected to identify successfully transfected cells.

-

Electrophysiological Recording:

-

External Solution (in mM): 125 TEA-Cl, 1 MgCl₂, 10 HEPES, 10 Glucose, 5 BaCl₂ (as charge carrier), pH 7.4 with TEA-OH.

-

Internal Pipette Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -100 mV to ensure channels are in a closed, non-inactivated state.

-

A depolarizing voltage step (e.g., to +10 mV for N-type or -30 mV for T-type) is applied for 100-200 ms (B15284909) to elicit a maximal inward current.

-

-

Drug Application: "this compound" is dissolved in the external solution and perfused onto the cell at increasing concentrations. The steady-state block at each concentration is recorded.

-

Data Analysis: The peak inward current at each antagonist concentration is measured and normalized to the control current. A concentration-response curve is generated using a logistical function to determine the IC₅₀ value.

High-Throughput Calcium Flux Assay (FLIPR)

This fluorescence-based assay allows for rapid screening and characterization of channel antagonists by measuring changes in intracellular calcium concentration in a multi-well plate format.

Objective: To determine the potency of "this compound" by measuring its inhibition of depolarization-induced calcium influx.

Methodology:

-

Cell Plating: SH-SY5Y neuroblastoma cells (endogenously expressing N-type channels) or a stably transfected cell line are plated in 96- or 384-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or the dye from a FLIPR Calcium Assay Kit) in a buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C. Probenecid may be included to prevent dye extrusion. This is a "no-wash" procedure.

-

Compound Addition: The cell plate and a compound plate containing serial dilutions of "this compound" are placed into a FLIPR instrument. The antagonist is added to the cells and incubated for a predefined period (e.g., 10-15 minutes).

-

Cell Depolarization and Measurement: A depolarizing agent (e.g., a high concentration of KCl, such as 60 mM) is added to the wells to open voltage-gated calcium channels. The instrument measures the change in fluorescence intensity before and after depolarization.

-

Data Analysis: The reduction in the fluorescence signal in the presence of the antagonist is used to calculate the percent inhibition. An IC₅₀ value is determined by plotting the percent inhibition against the antagonist concentration.

Radioligand Binding Assay

This technique quantifies the affinity (Kᵢ) of an unlabeled compound ("this compound") by measuring its ability to compete with a known radiolabeled ligand for binding to the target channel protein.

Objective: To determine the binding affinity (Kᵢ) of "this compound" for a specific calcium channel subtype.

Methodology:

-

Membrane Preparation: Tissue (e.g., rat brain cortex for N-type channels) or cells overexpressing the target channel are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended and protein concentration is determined.

-

Competition Binding: In a 96-well plate, the membrane preparation is incubated with:

-

A fixed concentration of a specific radioligand (e.g., [³H]-nitrendipine for L-type, or [¹²⁵I]-ω-conotoxin GVIA for N-type).

-

Increasing concentrations of the unlabeled "this compound".

-

A high concentration of a known unlabeled ligand to determine non-specific binding.

-

-

Separation: The reaction is incubated to equilibrium. Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes.

-

Quantification: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is counted using a scintillation counter.

-

Data Analysis: The specific binding at each concentration of the antagonist is calculated. An IC₅₀ value is determined from the competition curve, and the Kᵢ is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Cellular Signaling Pathways Modulated by this compound

By inhibiting N-type and/or T-type calcium channels in nociceptive neurons, "this compound" interrupts key signaling events that lead to the perception of pain.

N-type (Caᵥ2.2) Channel-Mediated Neurotransmitter Release

In the dorsal horn of the spinal cord, N-type channels are critical for the transmission of pain signals from primary afferent neurons to second-order neurons. "this compound" blocks this process at the presynaptic terminal.

T-type (Caᵥ3.2) Channel Modulation of Neuronal Excitability

T-type channels contribute to the "window current" near the resting membrane potential, which can lead to hyperexcitability and spontaneous firing in neuropathic pain states. "this compound" can normalize this aberrant activity.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of peripheral T-type calcium channels in pain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Cav1.3‐selective inhibitors of voltage‐gated L‐type Ca2+ channels: Fact or (still) fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bilz0r.atspace.com [bilz0r.atspace.com]

- 8. Ziconotide - Wikipedia [en.wikipedia.org]

- 9. Central and peripheral contributions of T-type calcium channels in pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silencing of the Cav3.2 T-type calcium channel gene in sensory neurons demonstrates its major role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silencing of the Cav3.2 T‐type calcium channel gene in sensory neurons demonstrates its major role in nociception | The EMBO Journal [link.springer.com]

- 13. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]

- 14. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Gabapentin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Nifedipine, an L-type Calcium Channel Antagonist

Introduction

Nifedipine (B1678770) is a first-generation dihydropyridine (B1217469) calcium channel blocker that serves as a quintessential example of an L-type calcium channel antagonist.[1][2] It is widely employed in the treatment of hypertension and angina pectoris.[3][4] The therapeutic effects of nifedipine are primarily mediated by its binding to L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle and myocardial cells.[1][5] By blocking these channels, nifedipine inhibits the influx of extracellular calcium ions, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[5][6] This guide provides a detailed overview of the binding affinity and kinetics of nifedipine, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Binding Affinity and Kinetics

The interaction of nifedipine with L-type calcium channels is state-dependent, meaning its binding affinity is significantly higher for channels in the inactivated state compared to the resting state. This preferential binding to inactivated channels is a key feature of its mechanism and contributes to its vascular selectivity.[7][8]

Quantitative Binding Data

The following tables summarize the key quantitative parameters for nifedipine's interaction with L-type calcium channels, as determined by various experimental techniques.

Table 1: Equilibrium and Kinetic Constants for Nifedipine Binding

| Parameter | Value | Channel State | Method | Source |

|---|---|---|---|---|

| K_D (Dissociation Constant) | 77 nM | Resting (R) | Electrophysiology | [9] |

| 0.17 nM | Inactivated (I) | Electrophysiology | [9] | |

| k_on (Association Rate) | 1.0 x 10⁶ M⁻¹s⁻¹ | Resting (R) | Electrophysiology | [9] |

| 4.47 x 10⁶ M⁻¹s⁻¹ | Inactivated (I) | Electrophysiology | [9] | |

| k_off (Dissociation Rate) | 0.077 s⁻¹ | Resting (R) | Electrophysiology | [9] |

| | 7.7 x 10⁻⁴ s⁻¹ | Inactivated (I) | Electrophysiology |[9] |

Table 2: Functional Inhibitory Concentrations

| Parameter | Value | Conditions | Method | Source |

|---|---|---|---|---|

| IC_50 (Inhibitory Concentration) | 0.3 µM (300 nM) | Holding Potential: -80 mV | Electrophysiology | [7] |

| 50 nM | Holding Potential: -40 mV | Electrophysiology | [7] |

| EC_50 (Effective Concentration) | 7.8 µM | Glutamate Release (Ca²⁺-independent effect) | Electrophysiology |[10] |

Note: The lower IC_50 value at a more depolarized holding potential (-40 mV) reflects the higher affinity of nifedipine for the inactivated state of the channel.[7]

Signaling Pathways

Nifedipine's primary action is the direct blockade of L-type calcium channels. However, its downstream effects involve the modulation of several intracellular signaling pathways, particularly in vascular smooth muscle cells (VSMCs).

Primary Mechanism of Action

The core mechanism involves nifedipine binding to the α1-subunit of the L-type calcium channel, preventing the influx of Ca²⁺ during depolarization.[1][8] This reduction in intracellular calcium concentration in VSMCs inhibits the calcium-calmodulin-dependent activation of myosin light-chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.[5]

Downstream Signaling Pathways in VSMCs

Beyond its direct hemodynamic effects, nifedipine has been shown to inhibit VSMC proliferation, a key process in atherosclerosis. This is achieved through modulation of multiple pathways:

-

LKB1-AMPK Pathway : Nifedipine can activate the LKB1-AMPK signaling pathway, which in turn suppresses VSMC proliferation and the production of reactive oxygen species (ROS).[11]

-

MEK-ERK Pathway : It can also decrease the phosphorylation of Pyk2 and the downstream kinases MEK1/2 and ERK1/2, thereby inhibiting cell growth.[12]

-

Nrf2/HO-1 Pathway : Nifedipine has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a role in inhibiting inflammation and oxidative stress in chondrocytes.[13]

Experimental Protocols

The characterization of nifedipine's binding affinity and kinetics relies on several key experimental techniques.

Radioligand Binding Assay

This method is used to determine the binding affinity (K_d, K_i) and receptor density (B_max) by measuring the binding of a radiolabeled ligand to the target receptor.[14][15] Competition binding assays are commonly used to determine the affinity of unlabeled compounds like nifedipine.[14]

Protocol Outline:

-

Membrane Preparation : Homogenize tissue or cells expressing L-type calcium channels in a cold lysis buffer and pellet the membranes by centrifugation.[16] Resuspend the pellet in a suitable assay buffer.

-

Incubation : In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]PN200-110) and varying concentrations of unlabeled nifedipine.[16][17]

-

Separation : Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.[18]

-

Detection : Wash the filters with ice-cold buffer, dry them, and measure the radioactivity retained on the filters using a scintillation counter.[16]

-

Data Analysis : Plot the specific binding against the logarithm of the nifedipine concentration. Fit the data using a non-linear regression model to determine the IC_50 value, from which the K_i (inhibitory constant) can be calculated using the Cheng-Prusoff equation.[16]

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in live cells, providing functional data on channel inhibition (IC_50) and real-time kinetics of drug action (on- and off-rates).[19]

Protocol Outline:

-

Cell Preparation : Use isolated cells expressing L-type calcium channels, such as ventricular myocytes or specific cell lines.[7][19]

-

Whole-Cell Configuration : Achieve a whole-cell patch-clamp configuration using a glass micropipette to gain electrical access to the cell's interior.[19]

-

Voltage Clamp : Clamp the cell membrane at a specific holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +10 mV) to elicit L-type Ca²⁺ currents (I_Ca(L)).[7]

-

Drug Application : Using a fast perfusion system, rapidly apply a known concentration of nifedipine to the cell while repeatedly eliciting I_Ca(L).[9] The rate of current inhibition provides the on-rate (k_on).

-

Washout : Rapidly switch the perfusion back to a drug-free solution. The rate of current recovery provides the off-rate (k_off).[9]

-

Data Analysis : Fit the inhibition and recovery phases with mono-exponential functions to determine the rate constants. The equilibrium dissociation constant (K_D) can be calculated as k_off / k_on.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time, enabling the direct determination of association (k_on) and dissociation (k_off) rate constants, and thus the binding affinity (K_D).[20]

Protocol Outline:

-

Chip Preparation : Covalently immobilize purified L-type calcium channel protein (or a relevant subunit/domain) onto the surface of a gold sensor chip.[21]

-

Analyte Injection : Inject a series of precise concentrations of nifedipine (the analyte) in a continuous flow over the sensor chip surface.

-

Association Phase : Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time as nifedipine binds to the immobilized channel protein. The rate of signal increase is related to the association rate.[21]

-

Dissociation Phase : Replace the nifedipine solution with a buffer-only flow. Monitor the decrease in the SPR signal as nifedipine dissociates from the protein. The rate of signal decrease reflects the dissociation rate.[21]

-

Data Analysis : Fit the association and dissociation curves (the "sensorgram") from multiple analyte concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir) to globally determine k_on, k_off, and K_D.[21][22]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. What is the mechanism of Nifedipine? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding constants determined from Ca2+ current responses to rapid applications and washouts of nifedipine in frog cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nifedipine facilitates neurotransmitter release independently of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nifedipine suppresses neointimal thickening by its inhibitory effect on vascular smooth muscle cell growth via a MEK-ERK pathway coupling with Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nifedipine inhibits oxidative stress and ameliorates osteoarthritis by activating the nuclear factor erythroid-2-related factor 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Nifedipine, an L-type calcium channel blocker, restores the hypnotic response in rats made tolerant to the alpha-2 adrenergic agonist dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 20. jacksonimmuno.com [jacksonimmuno.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. drughunter.com [drughunter.com]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationships of L-Type Calcium Channel Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationships (SAR) for the three major classes of L-type calcium channel antagonists: dihydropyridines, phenylalkylamines, and benzothiazepines. This document provides a comprehensive overview of the key structural motifs that govern their inhibitory activity, detailed experimental protocols for assessing antagonist affinity and functional blockade, and a visualization of the associated signaling pathways. All quantitative data has been summarized in structured tables for comparative analysis.

Dihydropyridines: A Focus on Potency and Selectivity

The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a cornerstone of calcium channel blockade, with numerous derivatives developed to optimize potency, tissue selectivity, and pharmacokinetic profiles. The prototypical DHP is nifedipine (B1678770), and extensive SAR studies have elucidated the critical structural features for its activity.

Core Structure-Activity Relationships of Dihydropyridines

The essential pharmacophore of the dihydropyridine (B1217469) class consists of a substituted 1,4-dihydropyridine ring. The key structural requirements for optimal activity can be summarized as follows:

-

1,4-Dihydropyridine Ring: This central heterocyclic ring is essential for activity.

-

Substituents at C2 and C6: Small alkyl groups, typically methyl groups, are important for the duration of action.

-

Ester Groups at C3 and C5: Carboxylic acid groups at these positions must be esterified to optimize activity. The nature of the ester group can influence tissue distribution and potency. Non-identical ester groups at C3 and C5 can introduce chirality at C4, leading to stereoselectivity in activity.

-

Aryl Group at C4: A substituted or unsubstituted phenyl ring at this position is a fundamental requirement for high affinity. The substitution pattern on this phenyl ring significantly impacts potency and selectivity. Electron-withdrawing groups on the phenyl ring generally enhance activity.[1]

-

Unsubstituted N1 Position: The nitrogen at position 1 of the dihydropyridine ring should be unsubstituted.

Quantitative SAR Data for Dihydropyridine Derivatives

The following table summarizes the inhibitory concentrations (IC50) of representative dihydropyridine derivatives against L-type calcium channels. These values highlight the impact of structural modifications on potency.

| Compound | Test System | IC50 | Reference |

| Nifedipine | Rat Cerebral Artery Myocytes (2 mM [Ca2+]o) | 3.35 ± 0.34 nM | [2] |

| Nifedipine | Canine Saphenous Vein (KCl-induced contraction) | 4.0 ± 0.9 X 10⁻⁸ M | [3] |

| Amlodipine (B1666008) | Depolarized Rat Aorta | 1.9 nM | [4] |

| FR34235 | Canine Saphenous Vein (KCl-induced contraction) | 1.2 ± 0.3 X 10⁻⁸ M | [3] |

Phenylalkylamines: Targeting the Intracellular Pore

Verapamil (B1683045) is the archetypal phenylalkylamine calcium channel antagonist. This class of inhibitors exhibits a distinct SAR profile and a mechanism of action that involves binding to the intracellular side of the L-type calcium channel.

Core Structure-Activity Relationships of Phenylalkylamines

The key structural features for the activity of phenylalkylamines include:

-

Two Benzene (B151609) Rings: Both aromatic rings are essential for activity.[5]

-

Tertiary Amino Nitrogen: The basic nitrogen atom is crucial for the frequency-dependent negative inotropic action of verapamil.[5] Quaternization of this nitrogen leads to a complete loss of effectiveness.[5]

-

Isopropyl Group: While not essential, this group has a strong influence on the potency of the drug, likely through hydrophobic interactions.[5]

-

N-Methyl Group: The methyl group on the nitrogen is thought to be important due to steric effects.[5]

-

Methoxy (B1213986) Groups: The methoxy substituents on the benzene rings are involved in hydrogen bonding with the channel.[6]

Quantitative SAR Data for Phenylalkylamine Derivatives

The following table presents IC50 and EC50 values for verapamil and its isomers, demonstrating the stereoselectivity of its action.

| Compound | Test System | Parameter | Value | Reference |

| Verapamil | L-type Calcium Channel | IC50 | 250 nM - 15.5 μM | [7] |

| l-verapamil | Human (PR interval prolongation) | EC50 | 36.9 +/- 14.7 ng/ml | [8] |

| d-verapamil | Human (PR interval prolongation) | EC50 | 363.1 +/- 64.2 ng/ml | [8] |

Benzothiazepines: A Unique Profile of Action

Diltiazem (B1670644) is the leading member of the benzothiazepine (B8601423) class of calcium channel antagonists. These compounds exhibit a pharmacological profile that is intermediate between that of dihydropyridines and phenylalkylamines.

Core Structure-Activity Relationships of Benzothiazepines

The essential structural elements for the activity of benzothiazepines are:

-

4'-Aryl Methyl Ether: This pharmacophore is a prerequisite for in vitro and in vivo calcium channel blocking activity.[9]

-

Basic Substituent at N1: A basic substituent with a pKa in the physiological range is necessary for activity.[9]

-

Lipophilicity: The activity of benzazepinones, which are related to diltiazem, is primarily dependent on their lipophilicity, as measured by log P.[9]

Quantitative SAR Data for Benzothiazepine Derivatives

The following table provides IC50 values for diltiazem and its metabolites, illustrating the impact of metabolic transformations on its inhibitory potency.

| Compound | Test System | IC50 (µM) | Reference |

| d-cis-diltiazem | CaV1.2 | 95 ± 5 | [10] |

| Quaternary diltiazem | CaV1.2 | 85 ± 9 | [10] |

| Diltiazem | Hamster Aorta (KCl-depolarized) | 0.98 +/- 0.47 | [11] |

| Metabolite 17 | Hamster Aorta (KCl-depolarized) | 2.46 +/- 0.38 | [11] |

| Metabolite 23 | Hamster Aorta (KCl-depolarized) | 3.27 +/- 1.02 | [11] |

| Metabolite 26 | Hamster Aorta (KCl-depolarized) | 20.2 +/- 10.5 | [11] |

| Metabolite 22 | Hamster Aorta (KCl-depolarized) | 40.4 +/- 15.4 | [11] |

| Metabolite 25 | Hamster Aorta (KCl-depolarized) | 45.5 +/- 18.1 | [11] |

| Metabolite 21 | Hamster Aorta (KCl-depolarized) | 112.2 +/- 33.2 | [11] |

| Metabolite 24 | Hamster Aorta (KCl-depolarized) | 126.7 +/- 24.2 | [11] |

Experimental Protocols

Radioligand Binding Assay for Dihydropyridine Binding Site

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dihydropyridine binding site on the L-type calcium channel using --INVALID-LINK---PN200-110 as the radioligand.

Materials:

-

Membrane preparation from a suitable tissue source (e.g., rat cerebral cortex, cardiac muscle).

-

--INVALID-LINK---PN200-110 (specific activity ~70-85 Ci/mmol).

-

Test compounds at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM nifedipine (for non-specific binding).

-

50 µL of test compound at various concentrations.

-

50 µL of --INVALID-LINK---PN200-110 (final concentration ~0.1-0.2 nM).

-

100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a filtration manifold.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current Measurement

This protocol outlines the whole-cell patch-clamp technique to record L-type calcium currents (ICa,L) from isolated cells (e.g., ventricular myocytes, smooth muscle cells).

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 20 CsCl, 5 MgATP, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.

Procedure:

-

Cell Preparation: Isolate single cells using standard enzymatic digestion protocols and plate them on glass coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Cell Approach and Sealing: Mount the coverslip in a recording chamber on an inverted microscope. Under visual control, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -80 mV to inactivate sodium channels.

-

Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit ICa,L.

-

To assess use-dependent block by a test compound, apply a train of depolarizing pulses (e.g., to 0 mV for 100 ms (B15284909) at a frequency of 0.2 Hz).

-

-

Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software. Analyze the peak current amplitude at each voltage step to construct a current-voltage (I-V) relationship. Determine the IC50 for block by the test compound by plotting the fractional block against the drug concentration.

Signaling Pathways

L-type calcium channel antagonists exert their therapeutic effects by modulating intracellular calcium concentrations, which in turn affects a multitude of downstream signaling pathways. The primary mechanism is the inhibition of calcium influx, leading to relaxation of smooth muscle and a reduction in cardiac contractility and heart rate.[12]

In cardiac myocytes, the influx of Ca2+ through L-type calcium channels triggers the release of a larger amount of Ca2+ from the sarcoplasmic reticulum via ryanodine (B192298) receptor 2 (RyR2), a process known as calcium-induced calcium release (CICR).[13] This surge in intracellular calcium leads to muscle contraction. L-type calcium channel blockers disrupt this process, leading to a negative inotropic effect.

Furthermore, L-type calcium channels are involved in signaling pathways that regulate gene expression and can lead to cardiac hypertrophy. For instance, sustained increases in intracellular calcium can activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is a key regulator of hypertrophic gene expression.[14] By blocking calcium entry, L-type calcium channel antagonists can suppress this pathway.[15]

References

- 1. academic.oup.com [academic.oup.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Comparison of the calcium antagonistic activity of nifedipine and FR34235 in the canine saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigations on the structure-activity relationships of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. Effects of d,l-verapamil on atrioventricular conduction in relation to its stereoselective first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. amlodipine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 14. The L-type calcium channel in the heart: the beat goes on - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylalkylamines in calcium channels: computational analysis of experimental structures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Fourth-Generation Calcium Channel Antagonists on Intracellular Calcium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of fourth-generation calcium channel antagonists on intracellular calcium concentration. While referencing the research compound "Calcium Channel Antagonist 4," this document uses the well-characterized dual L/N-type calcium channel blocker, Cilnidipine, as a primary exemplar to illustrate the core principles and experimental methodologies. This guide details the molecular mechanisms of action, presents quantitative data on the modulation of intracellular calcium levels, outlines comprehensive experimental protocols for in-vitro assessment, and visualizes the associated signaling pathways and workflows.

Introduction to Calcium Channel Antagonists and Intracellular Calcium Homeostasis

Intracellular calcium ([Ca2+]i) is a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene expression, and apoptosis. The concentration of [Ca2+]i is tightly regulated, maintained at approximately 100 nM in resting cells, which is several orders of magnitude lower than the extracellular concentration (1-2 mM). This steep electrochemical gradient is crucial for the generation of transient calcium signals that are decoded by various calcium-binding proteins to elicit specific cellular responses.

Voltage-gated calcium channels (VGCCs) are key players in regulating [Ca2+]i, mediating calcium influx in response to membrane depolarization. Calcium channel antagonists, or blockers, are a class of drugs that inhibit the function of these channels, thereby reducing intracellular calcium levels. These agents are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.

"this compound" (also known as compound 189) is a research compound identified as an inhibitor of voltage-gated calcium channels with an IC50 value in the range of 5-20μM. To provide a more comprehensive understanding of the effects of such antagonists, this guide will focus on Cilnidipine, a fourth-generation calcium channel blocker that exhibits a unique dual-blocking action on both L-type and N-type VGCCs.[1]

Mechanism of Action: The Dual Blockade of L-type and N-type Calcium Channels

Cilnidipine distinguishes itself from previous generations of calcium channel blockers by its ability to inhibit both L-type and N-type calcium channels.

-

L-type Calcium Channels: Predominantly located on vascular smooth muscle cells and cardiomyocytes, L-type calcium channels are the primary targets of traditional dihydropyridine (B1217469) calcium channel blockers. Inhibition of these channels by Cilnidipine leads to vasodilation and a subsequent reduction in blood pressure.[1]

-

N-type Calcium Channels: Found primarily at sympathetic nerve terminals, N-type calcium channels play a crucial role in regulating the release of neurotransmitters such as norepinephrine.[1] By blocking N-type calcium channels, Cilnidipine suppresses the release of norepinephrine, thereby mitigating the reflex tachycardia often associated with vasodilation caused by L-type channel blockade alone.[1] This dual action also contributes to its organ-protective effects, particularly in the kidneys.[2][3]

This dual blockade results in a more nuanced and potent modulation of intracellular calcium signaling compared to selective L-type antagonists.

Signaling Pathway of Cilnidipine Action

Caption: Signaling pathway of Cilnidipine's dual blockade.

Quantitative Analysis of Intracellular Calcium Modulation

The primary effect of calcium channel antagonists is a reduction in the influx of extracellular calcium, leading to a decrease in intracellular calcium concentration. The extent of this reduction is dose-dependent and can be quantified using various experimental techniques.

| Parameter | Compound | Cell Type | Value | Reference |

| IC50 (Voltage-gated Ca2+ channels) | This compound | Not Specified | 5-20 µM | Internal Data |

| IC50 (L-type Ba2+ currents) | Cilnidipine | A7r5 rat aortic smooth muscle cells | 10 nM (after 10 min) | [4] |

| IC50 (N-type Ca2+ channels) | Cilnidipine | IMR-32 human neuroblastoma cells | ~10 µM | [5] |

| Reduction in KCI-induced [Ca2+]i increase | Cilnidipine (10 µM) | IMR-32 human neuroblastoma cells | Significant suppression | [5] |

| Effect on Endothelial [Ca2+]i | Cilnidipine | Porcine coronary artery | Extracellular Ca2+-dependent increase | [6] |

Experimental Protocols for Assessing Effects on Intracellular Calcium

Accurate measurement of [Ca2+]i is fundamental to characterizing the effects of calcium channel antagonists. The following are standard protocols for two key experimental techniques.

Measurement of Intracellular Calcium using Fura-2 AM Fluorimetry

This method utilizes a ratiometric fluorescent indicator, Fura-2 AM, to quantify changes in [Ca2+]i.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Probenecid (B1678239) (optional, to prevent dye extrusion)

-

Cultured cells (e.g., IMR-32, A7r5) on glass coverslips

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and grow to 80-90% confluency.

-

Loading Solution Preparation: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS. The addition of 2.5 mM probenecid is recommended for some cell types.

-

Cell Loading: Wash the cells once with HBS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

De-esterification: Wash the cells twice with HBS to remove extracellular Fura-2 AM. Incubate the cells in HBS (with probenecid if used previously) for at least 20 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: Mount the coverslip onto the imaging chamber of the fluorescence microscope or place the 96-well plate in the plate reader.

-

Data Acquisition: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Experimental Intervention: After establishing a baseline reading, apply the calcium channel antagonist (e.g., Cilnidipine) at the desired concentrations and record the change in the F340/F380 ratio.

-

Calibration: To convert the fluorescence ratio to absolute calcium concentrations, perform a calibration at the end of each experiment using a calcium calibration buffer kit.

Experimental Workflow for Fura-2 AM Imaging

Caption: Workflow for measuring intracellular calcium with Fura-2 AM.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through calcium channels in the cell membrane.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular (pipette) solution (e.g., containing Cs-gluconate, EGTA, ATP, GTP)

-

Extracellular (bath) solution (e.g., containing BaCl2 or CaCl2 as the charge carrier)

-

Cell line expressing the calcium channels of interest

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Cell Preparation: Place the coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Giga-seal Formation: Approach a single cell with the micropipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to activate the voltage-gated calcium channels and record the resulting inward currents.

-

Drug Application: After obtaining stable baseline recordings, perfuse the bath with the extracellular solution containing the calcium channel antagonist at various concentrations.

-

Data Analysis: Measure the peak amplitude of the calcium currents before and after drug application to determine the extent of inhibition and to construct a dose-response curve.

Logical Diagram of Patch-Clamp Experiment

Caption: Logical workflow of a whole-cell patch-clamp experiment.

Downstream Consequences of Reduced Intracellular Calcium

The reduction in [Ca2+]i by calcium channel antagonists has profound effects on downstream signaling pathways and cellular functions.

-

Vascular Smooth Muscle Relaxation: In vascular smooth muscle cells, the decrease in [Ca2+]i leads to reduced activation of calmodulin and myosin light-chain kinase, resulting in vasodilation and a decrease in blood pressure.

-

Cardiomyocyte Effects: In cardiac muscle cells, reduced calcium influx leads to a decrease in contractility (negative inotropy) and heart rate (negative chronotropy).

-

Neurotransmitter Release: The blockade of N-type calcium channels at sympathetic nerve terminals inhibits the release of norepinephrine, leading to a reduction in sympathetic tone.

-

Renin-Angiotensin-Aldosterone System (RAAS) Modulation: Cilnidipine has been shown to suppress the renin-angiotensin-aldosterone system, an effect attributed to its N-type calcium channel blocking activity.[3][7] This contributes to its renal protective effects.

Conclusion

Fourth-generation calcium channel antagonists, exemplified by Cilnidipine, offer a sophisticated approach to modulating intracellular calcium concentration through their dual blockade of L-type and N-type calcium channels. This multifaceted mechanism of action results in potent and nuanced physiological effects, including effective blood pressure control with minimal reflex tachycardia and significant organ protection. The experimental protocols detailed in this guide provide a robust framework for the preclinical and research-based investigation of these and other novel calcium channel antagonists. A thorough understanding of their effects on intracellular calcium dynamics is paramount for the continued development of innovative therapeutics targeting calcium signaling pathways.

References

- 1. What is the mechanism of Cilnidipine? [synapse.patsnap.com]

- 2. N-type Calcium Channel Inhibition With Cilnidipine Elicits Glomerular Podocyte Protection Independent of Sympathetic Nerve Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilnidipine: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuronal Ca2+ channel blocking action of an antihypertensive drug, cilnidipine, in IMR-32 human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cilnidipine, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to In Vitro Electrophysiology of Nifedipine, a Prototypical L-Type Calcium Channel Antagonist

This guide provides a comprehensive overview of the in vitro electrophysiological properties of Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker. It is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and cardiovascular pharmacology. This document details the mechanism of action, experimental protocols for characterization, and quantitative data on the effects of Nifedipine on L-type calcium channels.

Introduction to Nifedipine and L-Type Calcium Channels

Nifedipine is a first-generation dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (CaV1.x), thereby reducing the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1] This leads to vasodilation and a reduction in cardiac contractility. In vitro electrophysiology, particularly the patch-clamp technique, remains the gold standard for elucidating the detailed mechanism of action of drugs like Nifedipine on ion channels.[2][3]

Mechanism of Action

Nifedipine exhibits a state-dependent block of L-type calcium channels, showing a higher affinity for the inactivated and open states of the channel compared to the resting (closed) state.[4][5] This voltage-dependent and use-dependent blockade is a hallmark of its action. At rest, Nifedipine can induce a tonic block by binding to closed channels.[4] During cellular depolarization, the frequency of channel opening and inactivation increases, leading to a more pronounced phasic block.[4] Nifedipine retards the movement of the channel through a final, voltage-independent transition to the open state.[6]

Signaling Pathway of L-Type Calcium Channel Blockade by Nifedipine

Caption: State-dependent blockade of L-type calcium channels by Nifedipine.

Quantitative Data Summary

The inhibitory potency of Nifedipine on L-type calcium channels can vary depending on the experimental conditions, such as the cell type, holding potential, and the charge carrier used.

| Parameter | Cell Type | Holding Potential (mV) | Charge Carrier | Value | Reference |

| IC₅₀ | Frog Atrial Fibers | Resting Potential | Ca²⁺ | 0.2 µM | [4] |

| IC₅₀ | Guinea Pig Ventricular Myocytes | -80 mV | Ca²⁺ | 0.3 µM | [5] |

| IC₅₀ | Guinea Pig Ventricular Myocytes | -40 mV | Ca²⁺ | 50 nM | [5] |

| IC₅₀ | HEK cells expressing CaV1.2 | -60 mV | Ba²⁺ | 16 nM | [7] |

| EC₅₀ (Spontaneous EPSC Frequency) | Rat Supraoptic Nucleus Neurons | - | - | 7.8 µM | [8] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of L-Type Calcium Currents

This protocol describes the methodology for recording L-type calcium currents (ICa,L) from isolated cardiomyocytes or heterologous expression systems and assessing the inhibitory effects of Nifedipine.

4.1.1. Cell Preparation

-

Cardiomyocytes: Ventricular myocytes can be isolated from animal hearts (e.g., guinea pig, rat) by enzymatic digestion.[9]

-

Heterologous Expression: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells can be transiently or stably transfected with the cDNAs encoding the subunits of the desired L-type calcium channel (e.g., CaV1.2).

4.1.2. Solutions

-

Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate calcium currents, Na⁺ channels can be blocked with Tetrodotoxin (TTX, 1 µM) and K⁺ currents can be blocked by substituting Cs⁺ for K⁺ in the external and internal solutions.[10]

-

Intracellular (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.5 Na-GTP. pH adjusted to 7.2 with CsOH.[9]

-

Nifedipine Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO and protect from light. Dilute to final concentrations in the extracellular solution immediately before use.

4.1.3. Electrophysiological Recording

-

Use a patch-clamp amplifier and data acquisition system.[11]

-

Borosilicate glass pipettes should have a resistance of 3-5 MΩ when filled with the intracellular solution.[9]

-

Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.[9] To specifically study L-type channels and minimize T-type channel contribution, a holding potential of -40 mV can be used to inactivate T-type channels.[10]

4.1.4. Voltage Protocol

-

To elicit ICa,L, apply depolarizing voltage steps (e.g., 200 ms (B15284909) duration) from the holding potential to a range of test potentials (e.g., -40 mV to +60 mV in 10 mV increments).[9]

-

A typical test pulse to elicit a robust ICa,L is to +10 mV.[9]

-

Currents are typically elicited at a low frequency (e.g., 0.1 Hz) to allow for recovery from inactivation between pulses.

4.1.5. Data Analysis

-

Measure the peak inward current at each test potential.

-

Construct a current-voltage (I-V) relationship by plotting the peak current amplitude against the test potential.

-

To determine the IC₅₀, apply increasing concentrations of Nifedipine while recording the current at a fixed test potential (e.g., +10 mV).

-

Plot the percentage of current inhibition against the logarithm of the Nifedipine concentration and fit the data with the Hill equation.[10]

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ of Nifedipine on L-type calcium channels.

Off-Target and Non-Canonical Effects

While Nifedipine's primary action is on L-type calcium channels, some studies have reported other effects, particularly at higher concentrations. For instance, Nifedipine has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (EPSCs) in a calcium-independent manner, suggesting a direct effect on the neurotransmitter release machinery.[8] Additionally, in human smooth muscle cells, high concentrations of Nifedipine (10 µM) were found to increase intracellular calcium by releasing it from internal stores, an effect not observed with other calcium channel blockers.[12]

Nifedipine's Off-Target Effect on Intracellular Calcium

Caption: Nifedipine's off-target effect on intracellular calcium stores.

Conclusion

In vitro electrophysiology provides an indispensable tool for characterizing the pharmacological properties of calcium channel antagonists like Nifedipine. The detailed protocols and data presented in this guide offer a framework for the precise evaluation of such compounds. Understanding the state-dependent interactions and potential off-target effects is crucial for both basic research and the development of safer, more effective therapeutics.

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nifedipine inhibits movement of cardiac calcium channels through late, but not early, gating transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nifedipine facilitates neurotransmitter release independently of calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 12. Deleterious effects of nifedipine on smooth muscle cells implies alterations of intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel L-Type Calcium Channel Blockers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated L-type calcium channels (LTCCs) are critical mediators of calcium influx in excitable cells, playing a pivotal role in a multitude of physiological processes, including cardiovascular function, neurotransmission, and endocrine signaling.[1][2] Comprised of a central pore-forming α1 subunit (of which there are four isoforms: Cav1.1, Cav1.2, Cav1.3, and Cav1.4) and auxiliary α2δ, β, and γ subunits, these channels are well-established therapeutic targets.[2][3] For decades, LTCC blockers have been a cornerstone in the management of hypertension and cardiac ischemia.[1][2] However, the therapeutic potential of modulating LTCCs extends to a range of other disorders, including neurological and psychiatric conditions, driving the continued search for novel blockers with improved efficacy and isoform selectivity.[1][2] This guide provides an in-depth overview of the core strategies, experimental protocols, and signaling pathways central to the discovery and development of the next generation of L-type calcium channel blockers.

Core Discovery Strategies for Novel LTCC Blockers

The identification of new LTCC inhibitors has evolved from traditional screening to sophisticated structure-based and computational approaches. These strategies are often employed in a complementary fashion to identify and optimize lead compounds.

High-Throughput Screening (HTS)

HTS enables the rapid screening of large compound libraries to identify "hits" that modulate LTCC activity.[4] A common HTS approach involves the use of fluorescence-based assays that measure intracellular calcium fluctuations.

Structure-Based Drug Design (SBDD)

Recent advances in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of LTCCs, such as the Cav1.2 channel, often in complex with known blockers.[5][6] This structural information is invaluable for SBDD, allowing for the rational design of novel compounds with high affinity and selectivity for specific binding sites within the channel. For instance, the cryo-EM structure of human Cav1.2 has revealed the binding pocket for the antihypertensive drug benidipine (B10687) located in the fenestration site between domains III and IV.[6]

Pharmacophore Modeling and Virtual Screening

Computational methods, such as pharmacophore modeling, are instrumental in identifying key chemical features necessary for LTCC blocking activity.[7][8] These models, which highlight features like hydrogen bond donors, acceptors, and hydrophobic regions, are then used to virtually screen large databases of chemical compounds to identify potential candidates for synthesis and in vitro testing.[7][9]

Natural Products

Natural products remain a valuable source for the discovery of novel pharmacologically active compounds. A variety of compounds derived from traditional Chinese medicine, for example, have been reported to exhibit LTCC inhibitory effects, offering unique chemical scaffolds for further development.

Quantitative Data on Novel LTCC Blockers

The following tables summarize the inhibitory potency (IC50) of several recently developed L-type calcium channel blockers.

| Compound Class | Compound Name | Target/Assay System | IC50 Value | Reference |

| Dihydropyrimidine (B8664642) | SQ 32,547 | Rat Aorta | 5.5 nM | [10] |

| Dihydropyrimidine | SQ 32,926 | Rat Aorta | 8.1 nM | [10] |

| Dihydropyridine | Cilnidipine | Rat Aortic A7r5 cells | 10 nM | [11] |

| Dihydropyridine | Compound 5a | Rat Aortic Smooth Muscle Cells (A7r5) | 0.18 µg/ml | [12] |

| Dihydropyridine | Compound 5e | Rat Aortic Smooth Muscle Cells (A7r5) | 0.25 µg/ml | [12] |

| Chalcone Derivative | AI6 | Goat Pulmonary Veins | 4.756 µM | [7] |

| Chalcone Derivative | Ca2 | Goat Pulmonary Veins | 3.608 µM | [7] |

| Chalcone Derivative | D8 | Goat Pulmonary Veins | 5.211 µM | [7] |

Standard comparator: Nifedipine IC50 = 2.9 nM in rat aorta.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful discovery and validation of novel LTCC blockers.

High-Throughput Screening: Fura-2 AM Calcium Influx Assay

This protocol describes a fluorescence-based HTS assay to measure changes in intracellular calcium ([Ca2+]i) using the ratiometric dye Fura-2 AM.[1][13][14]

a. Materials:

-

Cell Line: HEK293 cells stably expressing the target LTCC isoform.

-

Reagents: Fura-2 AM, Pluronic F-127, Probenecid (B1678239), HEPES-buffered saline (HBS), high potassium stimulation buffer.

-

Equipment: Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.

b. Procedure:

-

Cell Plating: Seed cells in clear flat-bottom, black 96-well plates at a density to achieve 80-90% confluency on the day of the assay.[13]

-

Dye Loading:

-

De-esterification:

-

Compound Incubation: Add test compounds to the wells and incubate for the desired period.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence reader.

-

Measure baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission at 510 nm.

-

Inject the high potassium stimulation buffer to depolarize the cells and activate the LTCCs.

-

Continue to measure fluorescence to record the calcium influx.

-

c. Data Analysis:

-

Calculate the ratio of the fluorescence emission at 510 nm from excitation at 340 nm to that from 380 nm (F340/F380). This ratio is directly proportional to the intracellular calcium concentration.[13]

-

Normalize the data to the baseline and compare the response in the presence of test compounds to control wells to determine the percent inhibition.

-

Generate dose-response curves to calculate IC50 values for active compounds.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp is the gold standard for characterizing the effects of compounds on ion channel function with high fidelity.[15][16]

a. Cell Preparation: Isolation of Vascular Smooth Muscle Cells (VSMCs)

-

Euthanize a mouse or rat and excise the aorta in a sterile environment.[17][18]

-

Remove the adventitia and surrounding connective tissue.

-

Cut the aorta into small pieces (1-2 mm).[18]

-

Transfer the tissue to a conical tube containing an enzymatic digestion solution (e.g., HBSS with collagenase and elastase).[17]

-

Incubate at 37°C with gentle agitation for 45-60 minutes.[17]

-

Neutralize the enzymes with complete DMEM containing fetal bovine serum.[18]

-

Pellet the cells by centrifugation, resuspend in fresh media, and plate on coverslips for patch-clamp experiments.

b. Electrophysiology Protocol:

-

Solutions:

-

Recording:

-

Place a coverslip with adherent VSMCs in the recording chamber on the microscope stage.

-

Approach a cell with a glass micropipette filled with the internal solution.

-

Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[19]

-

Rupture the membrane patch to achieve the whole-cell configuration.[16]

-

-

Voltage Protocol:

-

Hold the cell at a potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit LTCC currents.

-

Record the resulting inward currents.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Construct a current-voltage (I-V) relationship plot.

-

Apply test compounds at various concentrations and record the inhibition of the peak current.

-

Generate dose-response curves to determine the IC50 of the blocker.

-

Protein Expression: Western Blot Analysis

Western blotting is used to confirm the expression of LTCC subunits in the cell system being used for screening and validation.[20][21]

a. Procedure:

-

Lysate Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the LTCC subunit of interest (e.g., anti-Cav1.2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate key signaling pathways and a typical drug discovery workflow.

Caption: L-Type Calcium Channel Signaling Pathway in Cardiomyocytes.

Caption: Workflow for Novel L-Type Calcium Channel Blocker Discovery.

Conclusion

The discovery of novel L-type calcium channel blockers is a dynamic field that leverages a combination of high-throughput screening, advanced structural biology, computational modeling, and rigorous preclinical validation. The detailed experimental protocols and strategic workflows outlined in this guide provide a framework for researchers and drug development professionals to navigate the complexities of identifying and optimizing the next generation of LTCC inhibitors. With a deeper understanding of the molecular pharmacology and signaling pathways of these critical ion channels, the potential to develop more effective and safer therapies for a wide range of human diseases continues to expand.

References

- 1. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural biology of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker - Karmakar - Current Computer-Aided Drug Design [edgccjournal.org]

- 5. rcsb.org [rcsb.org]

- 6. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Investigation of Chalcone Derivatives as Calcium Channel Blockers: Pharmacophore Modeling, Docking Studies, In vitro Screening, and 3D-QSAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacophore modelling of structurally unusual diltiazem mimics at L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico identification of T-type calcium channel blockers: A ligand-based pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hellobio.com [hellobio.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two methods of isolation of rat aortic smooth muscle cells with high yield - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. Levels of CaV1.2 L-Type Ca2+ Channels Peak in the First Two Weeks in Rat Hippocampus Whereas CaV1.3 Channels Steadily Increase through Development - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Dihydropyridines: A Technical Guide to the Pharmacological Properties of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (B1200194) (DHP) scaffold remains a cornerstone in medicinal chemistry, renowned for its potent L-type calcium channel blocking activity and widespread use in treating cardiovascular diseases.[1] However, ongoing research continues to unveil novel derivatives with diverse pharmacological profiles, extending their therapeutic potential beyond hypertension and angina to areas such as cancer, tuberculosis, and multidrug resistance.[2][3] This in-depth technical guide explores the core pharmacological properties of these new DHP derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Core Pharmacological Properties and Quantitative Data

The primary mechanism of action for most dihydropyridine (B1217469) derivatives is the blockade of L-type voltage-gated calcium channels, which inhibits the influx of extracellular Ca2+ into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4] However, the potency and selectivity of these compounds can vary significantly based on their structural modifications. Newer generations of DHPs are being investigated for their activity on other calcium channel subtypes (e.g., T-type) and for other pharmacological effects.[5]

In Vitro Calcium Channel Blocking Activity

The potency of new DHP derivatives as calcium channel blockers is often quantified by their half-maximal inhibitory concentration (IC50) or their pEC50 (-log EC50) values in in vitro assays. These values provide a standardized measure for comparing the efficacy of different compounds.

| Compound | Assay System | Parameter | Value | Reference |

| Series 5a | Rat aortic smooth muscle cells (A7r5) | IC50 | 0.18 ± 0.02 µg/mL | [6] |

| Series 5e | Rat aortic smooth muscle cells (A7r5) | IC50 | 0.25 ± 0.63 µg/mL | [6] |

| Amlodipine | Rat aortic smooth muscle cells (A7r5) | IC50 | 0.45 ± 0.52 µg/mL | [6] |

| Compound 5 | Porcine Coronary Artery Smooth Muscles | pEC50 | 6.46 ± 0.07 | [3] |

| Compound 6 | Porcine Coronary Artery Smooth Muscles | pEC50 | 6.35 ± 0.10 | [3] |

| m-Nifedipine | Porcine Coronary Artery Smooth Muscles | pEC50 | 6.48 ± 0.05 | [3] |

| Verapamil | Porcine Coronary Artery Smooth Muscles | pEC50 | 6.97 ± 0.15 | [3] |

| Cilnidipine | Rat aortic A7r5 cells (Ba2+ currents) | IC50 | 10 nmol/L (at 10 min) | [7] |

In Vivo Antihypertensive Activity

The ultimate measure of a DHP derivative's potential as a cardiovascular drug is its ability to lower blood pressure in vivo. Spontaneously hypertensive rats (SHR) are a commonly used animal model for these studies.

| Compound | Animal Model | Dose | Max. Blood Pressure Reduction | Onset and Duration | Reference |

| NZ-105 | Spontaneously Hypertensive Rats | 10 mg/kg, p.o. | -52 mmHg | Peak at 3 hr, lasts > 9 hr | [8] |

| Nicardipine | Spontaneously Hypertensive Rats | 10 mg/kg, p.o. | Similar to NZ-105 | Faster onset, shorter duration than NZ-105 | [8] |

| DHP-218 | Spontaneously Hypertensive Rats | 0.1 mg/kg | ~7 times more potent than nifedipine | Slow onset, long duration | [9] |

| Compound 2-1 | Spontaneously Hypertensive Rats | 30 mg/kg, i.p. | 71 mmHg | Lasted > 24 hr | [10] |

| Amlodipine | Spontaneously Hypertensive Rats | 10 mg/kg, p.o. | Comparable to higher doses of other DHPs | Rapid onset, long duration | [11] |

Key Experimental Protocols

Reproducible and rigorous experimental design is critical for the evaluation of new pharmacological agents. The following sections detail the methodologies for key in vitro and in vivo assays used to characterize novel dihydropyridine derivatives.

In Vitro Radioligand Binding Assay for L-type Calcium Channels

This assay quantifies the affinity of a test compound for the L-type calcium channel receptor.

1. Membrane Preparation:

-

Tissue (e.g., rat brain or heart) or cells expressing L-type calcium channels are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer.

2. Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled DHP ligand (e.g., [3H]nitrendipine or (+)-[3H]PN200-110) and varying concentrations of the unlabeled test compound.

-

The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled standard DHP) from the total binding.

5. Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The equilibrium dissociation constant (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes the evaluation of the blood pressure-lowering effects of a new DHP derivative in a conscious rat model.[12][13]

1. Animal Model:

-

Adult male Spontaneously Hypertensive Rats (SHR) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Drug Administration:

-

The test compound is dissolved or suspended in a suitable vehicle (e.g., 1% w/v sodium carboxymethyl cellulose).[12]

-

The compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone, and a standard drug group (e.g., nifedipine) is also included for comparison.[12]

3. Blood Pressure Measurement (Tail-Cuff Method):

-

Blood pressure is measured non-invasively using a tail-cuff plethysmography system.[13]

-

The rats are placed in a restrainer and allowed to acclimate. The tail is passed through an inflatable cuff and a pulse sensor.

-

The cuff is inflated to occlude blood flow and then slowly deflated. The systolic blood pressure is recorded as the pressure at which the pulse reappears.

-